4-Chloro-N,N-bis(trifluoromethyl)aniline
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Overview
Description
4-Chloro-N,N-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-bis(trifluoromethyl)aniline typically involves the introduction of the chloro and trifluoromethyl groups onto an aniline ring. One common method is the reaction of 4-chloroaniline with trifluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Chloro-N,N-bis(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-Chloro-N,N-bis(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances the compound’s ability to interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound valuable in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
Uniqueness
4-Chloro-N,N-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and specific biochemical interactions.
Properties
CAS No. |
10218-92-5 |
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Molecular Formula |
C8H4ClF6N |
Molecular Weight |
263.57 g/mol |
IUPAC Name |
4-chloro-N,N-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H4ClF6N/c9-5-1-3-6(4-2-5)16(7(10,11)12)8(13,14)15/h1-4H |
InChI Key |
LGPQIXQKASRGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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